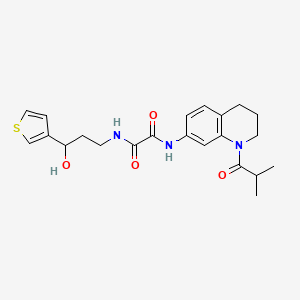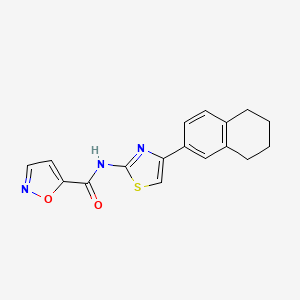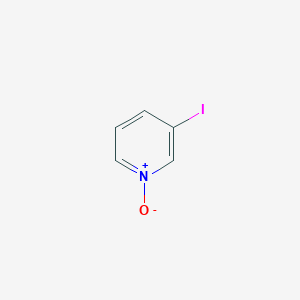![molecular formula C20H22N6O3 B2663278 (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1705111-04-1](/img/structure/B2663278.png)
(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that contains several functional groups including pyrazin, oxadiazol, piperidin, and isoxazol . Compounds with similar structures have been used in the design and synthesis of anti-tubercular agents .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods . For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Analysis
Compounds with heterocyclic frameworks, similar to the specified chemical structure, have been synthesized and characterized for their potential biological activities. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles have demonstrated their antiproliferative activity, highlighting the potential of such compounds in medicinal chemistry and drug discovery (Prasad et al., 2018).
Biological Activity Evaluation
Research on isoxazole, oxadiazole, and pyrazole derivatives, which are components of the compound's structure, has shown these derivatives possess significant antimicrobial and antifungal activities. This indicates the potential application of the compound in developing new antimicrobial agents (Sangepu et al., 2016).
Molecular Interaction Studies
The interaction of specific piperidinyl and pyrazolyl derivatives with cannabinoid receptors has been studied, providing insights into the design of receptor-specific drugs. Such studies are crucial for understanding how similar compounds could be tailored for targeted therapeutic applications (Shim et al., 2002).
Anticancer Research
Derivatives with structural similarities have been evaluated for their anticancer properties, suggesting the potential research applications of the compound in cancer treatment. The synthesis of compounds and their reaction with various agents for anticancer evaluation has been a focus of recent research efforts (Gouhar & Raafat, 2015).
Antioxidant and Antimicrobial Activities
Studies on new derivatives, including those with oxadiazole and pyrazole structures, have evaluated their antioxidant and antimicrobial activities. Such research underscores the potential of these compounds in developing treatments for infectious diseases and conditions associated with oxidative stress (Bassyouni et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c27-20(18-14-5-1-2-6-16(14)28-24-18)26-9-3-4-13(12-26)10-17-23-19(25-29-17)15-11-21-7-8-22-15/h7-8,11,13H,1-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEZINACWOGUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
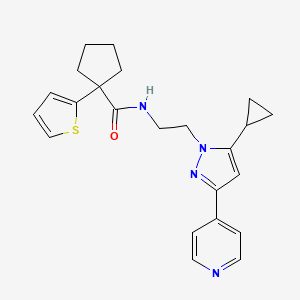
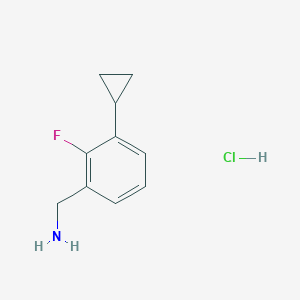
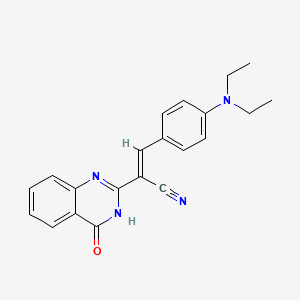


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2663204.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2663207.png)

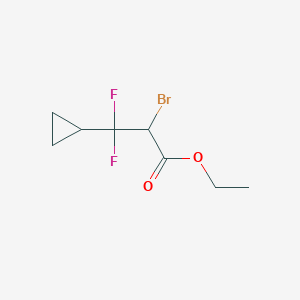
![2-Chloro-N-[[5-(3-cyanophenyl)-1H-imidazol-2-yl]methyl]propanamide](/img/structure/B2663211.png)
